N,N'-Dimethyl-1,12-diaminododecane

Description

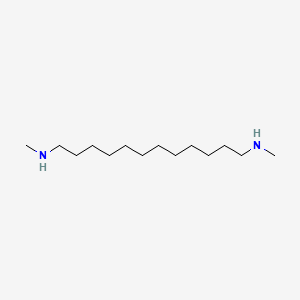

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyldodecane-1,12-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFNKFCDOBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507795 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56992-91-7 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N,N'-Dimethyl-1,12-diaminododecane

Structural Architectures, Synthesis, and Bio-Application Profiles[1]

CAS Number: 56992-91-7 Formula: C₁₄H₃₂N₂ Molecular Weight: 228.42 g/mol [1][2][3]

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane is a specialized secondary diamine characterized by a hydrophobic C12 (dodecyl) linker capped with N-methylated amine termini.[1] Unlike its primary homolog (1,12-diaminododecane), the methylated nitrogen atoms provide distinct nucleophilic selectivity, preventing uncontrolled cross-linking during polymerization and offering a precise scaffold for the synthesis of Gemini surfactants and pH-responsive lipoplexes .[1]

This guide details the physicochemical properties, validated synthetic routes, and critical applications of CAS 56992-91-7 in drug delivery systems, specifically focusing on its role as a spacer in supramolecular assemblies.[1]

Part 1: Physicochemical Profile & Datasheet[1]

The utility of N,N'-Dimethyl-1,12-diaminododecane lies in its amphiphilic potential.[1] The C12 chain introduces significant hydrophobicity (LogP ~4.5), while the secondary amines remain protonatable at physiological pH, making it an ideal candidate for membrane-interacting agents.[1]

| Property | Value / Characteristic | Technical Note |

| Physical State | Waxy Solid / Crystalline Powder | Low melting point due to reduced H-bonding compared to primary diamines.[1] |

| Melting Point | 30–35 °C (Estimated) | Parent primary diamine melts at 68°C; N-methylation typically depresses MP.[1] |

| Basicity (pKa) | ~10.5 (Amine 1), ~9.8 (Amine 2) | Secondary amines are generally more basic than primary analogs due to inductive stabilization. |

| Solubility | Soluble: EtOH, CHCl₃, DMSO.[1] Insoluble: Water. | Requires protonation (acidic pH) for aqueous solubility. |

| Reactivity | Nucleophilic Secondary Amine | High selectivity for alkyl halides; avoids "over-alkylation" issues common with primary amines. |

Part 2: Synthetic Methodology

The "Gold Standard" Route: Eschweiler-Clarke Methylation[1]

While alkylation of 1,12-dibromododecane with methylamine is possible, it often yields a mixture of primary, secondary, and tertiary amines.[1] The most robust route for high-purity synthesis is the Eschweiler-Clarke reaction , utilizing the primary diamine as the precursor.[1]

Mechanism:

-

Condensation of 1,12-diaminododecane with formaldehyde to form an imine/enamine intermediate.[1]

-

In-situ reduction by formic acid (source of hydride) to the N-methyl amine.[1]

-

Kinetic control prevents quaternization.

Experimental Protocol:

Note: This protocol is adapted for C12-chain solubility.

-

Reagents: 1,12-Diaminododecane (10 mmol), Formic Acid (98%, 50 mmol), Formaldehyde (37% aq, 25 mmol).[1]

-

Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.

-

Procedure:

-

Dissolve 1,12-diaminododecane in 20 mL formic acid at 0°C (Caution: Exothermic).

-

Add formaldehyde solution dropwise.

-

Reflux at 100°C for 12–18 hours. CO₂ evolution indicates reaction progress.

-

Workup: Cool to RT. Basify with 4M NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over Na₂SO₄. Remove solvent. Distill under reduced pressure or recrystallize from cold hexane.

-

Visualization: Synthetic Pathway

Figure 1: Selective methylation via Eschweiler-Clarke mechanism preventing over-alkylation.[1]

Part 3: Applications in Drug Development

1. Gemini Surfactant Synthesis (Gene Delivery Vectors)

The primary utility of CAS 56992-91-7 is as the spacer scaffold for Gemini surfactants.[1][4] These surfactants contain two cationic head groups and two hydrophobic tails.

-

Why C12? The 12-carbon spacer provides flexibility, allowing the surfactant heads to pack efficiently at the DNA surface, neutralizing the phosphate backbone.[1]

-

Why N-Methyl? Starting with the N,N'-dimethyl derivative allows for the synthesis of permanently charged quaternary ammoniums (by reacting with alkyl halides) or pH-sensitive tertiary amines .[1]

Protocol: Synthesis of 12-12-12 Gemini Surfactant

-

Reactants: N,N'-Dimethyl-1,12-diaminododecane + 1-Bromododecane (2.2 equivalents).[1]

-

Solvent: Acetonitrile/Ethanol (1:1).

-

Conditions: Reflux 48h.

-

Result: A quaternary ammonium salt (Gemini 12-12-12) used for lipoplex formation.[1]

2. Supramolecular Linkers (PROTACs & Rotaxanes)

In Proteolysis Targeting Chimeras (PROTACs), linker length and hydrophobicity determine the stability of the Ternary Complex (Target-Linker-E3 Ligase).[1]

-

The C12 chain acts as a "hydrophobic ruler," spanning deep binding pockets.

-

The secondary amines serve as attachment points for the Warhead and the E3 Ligase ligand via alkylation or acylation.

Visualization: Gemini Surfactant Assembly

Figure 2: Assembly of Gemini Surfactants using the C12 diamine spacer for gene delivery applications.[1]

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized or purchased material, use the following analytical markers.

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz)

-

δ 2.45 ppm (s, 6H): N-Me groups. Diagnostic Peak. (Absence indicates primary amine; splitting indicates quaternary salt).

-

δ 2.58 ppm (t, 4H): -N-CH₂ - (Methylene adjacent to nitrogen).[1]

-

δ 1.45 ppm (m, 4H): -N-CH₂-CH₂ -.[1]

-

δ 1.28 ppm (br s, 16H): Bulk methylene chain.

2. Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 229.26 m/z.

-

Note: If peaks at 215 m/z are observed, incomplete methylation (monomethyl) occurred.

3. Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

-

Stain: Ninhydrin (Weak/No reaction for secondary/tertiary amines) or Iodine Chamber (Brown spot). Tip: Dragendorff’s reagent is specific for tertiary/quaternary amines and can help distinguish impurities.[1]

References

-

Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition, 39(11), 1906–1920. Link

-

Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic studies of aqueous m-s-m gemini surfactant systems. Journal of Colloid and Interface Science, 244(2), 377-384.[1] Link

-

ChemicalBook. (2024). N,N'-Dimethyl-1,12-diaminododecane Properties and Suppliers. Link

-

PubChem. (2024). Compound Summary: 1,12-Dodecanediamine (Parent Structure Data).[1][5] Link

-

Kirby, A. J., et al. (2003). Geminis at work: Structure-activity relationships of new gemini surfactants for gene delivery.[1] Angewandte Chemie, 115(11). (Contextualizing the C12 spacer).

Sources

- 1. CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine [cymitquimica.com]

- 2. N,N′-Dimethyl-1,12-diaminododecane | CAS 56992-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N,N'-Dimethyldodecane-1,12-diamine | 56992-91-7 [sigmaaldrich.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 1,12-Diaminododecane, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Monograph: N,N'-Dimethyl-1,12-diaminododecane

The following technical guide is structured to provide a rigorous, self-contained analysis of N,N'-Dimethyl-1,12-diaminododecane, tailored for researchers in medicinal chemistry and materials science.

Molecular Weight & Physicochemical Profiling for Advanced Applications

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a symmetric, secondary aliphatic diamine acting as a critical "molecular ruler" in chemical biology and supramolecular chemistry. Unlike its primary amine precursor (1,12-diaminododecane), the N,N'-dimethyl variant offers enhanced lipophilicity and reduced hydrogen-bond donating capacity, making it a superior candidate for membrane-permeable probes and lysosomotropic drug delivery vectors.

This guide details the molecular weight characteristics, validated synthesis protocols, and analytical fingerprints required to utilize this compound in high-stakes drug development and proteomic workflows.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in polymer synthesis and ligand binding assays.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Chemical Formula | Symmetric aliphatic chain | |

| Molecular Weight (Avg) | 228.42 g/mol | Used for bulk stoichiometry |

| Monoisotopic Mass | 228.2565 g/mol | Used for High-Res Mass Spec (HRMS) |

| CAS Number | 56992-91-7 | Distinct from unmethylated parent (2783-17-7) |

| pKa (Predicted) | ~10.8 (Secondary Amine) | Highly basic; protonated at physiological pH |

| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity; membrane permeable |

| Physical State | White Solid / Flakes | Low melting point (~30-40°C estimated) |

Critical Insight: The addition of two methyl groups adds approximately 28.06 Da to the parent diamine (MW 200.36). In drug development, this modification is strategic: it removes two H-bond donors, often improving blood-brain barrier (BBB) penetration relative to the primary diamine.

Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Substitution (The "Clean" Route) While reductive amination is common, it often leads to over-methylation (tertiary amines). The most robust protocol for generating the secondary amine specifically is the nucleophilic substitution of 1,12-dibromododecane with excess methylamine.

Reaction Logic

The synthesis relies on the

Figure 1: Synthetic pathway via nucleophilic substitution prevents over-alkylation.

Step-by-Step Protocol

-

Reagent Prep: Dissolve 1,12-dibromododecane (10 mmol, 3.28 g) in 50 mL of absolute ethanol.

-

Nucleophile Addition: Add Methylamine (40% aq. solution or 2M in THF) in large excess (100 mmol, 10 eq) to a pressure vessel. Excess is crucial to prevent polymerization.

-

Reaction: Seal the vessel and heat to 60°C for 12-18 hours.

-

Workup (Self-Validating Step):

-

Evaporate solvent and excess methylamine under reduced pressure.

-

Basify residue with 1M NaOH (pH > 12) to liberate the free base.

-

Extract with Dichloromethane (DCM) x3.

-

Dry over

and concentrate.

-

-

Purification: If necessary, recrystallize from hexane or perform Kugelrohr distillation.

Analytical Characterization (Self-Validation)

To ensure the synthesized material is the target secondary amine and not the primary or tertiary analog, use the following validation logic.

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z: 229.26

-

Validation Logic:

-

If m/z = 201 → Primary amine (Under-reaction).

-

If m/z = 257 → Tertiary amine (Over-methylation).

-

Pass Criteria: Dominant peak at 229.3 ± 0.1.

-

Proton NMR ( -NMR, )

The symmetry of the molecule simplifies the spectrum.

-

2.45 ppm (Singlet, 6H): The

-

2.55 ppm (Triplet, 4H): The terminal methylene groups (

- 1.20 - 1.50 ppm (Multiplet, ~20H): The internal dodecyl chain.

Applications in Drug Development & Research

The specific molecular weight and structure of N,N'-Dimethyl-1,12-diaminododecane dictate its function in two primary arenas:

Lysosomotropic Agents & Drug Delivery

Due to its amphiphilic nature (LogP ~4.5) and basic nitrogen centers (pKa ~10.8), this molecule accumulates in acidic organelles (lysosomes) via proton trapping.

-

Mechanism: The uncharged species crosses membranes. Once inside the acidic lysosome (pH ~5), it becomes diprotonated (

), preventing efflux. -

Utility: Used as a scaffold for "bolaamphiphiles" (two polar heads separated by a hydrophobic chain) to disrupt or modify lysosomal membranes in cancer research.

NMDA Receptor Modulation

Research on the parent compound (1,12-diaminododecane) indicates it acts as an inverse agonist at the polyamine site of the NMDA receptor [1].[1]

-

The Methyl Advantage: The N,N'-dimethyl derivative retains the chain length (critical for spanning the receptor pore) but alters the hydrogen bonding profile, potentially changing binding kinetics and reducing metabolic deamination by serum amine oxidases.

Figure 2: Functional utility map based on molecular structure and weight.

Safety & Handling

-

Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent carbonate formation from atmospheric

. -

PPE: Face shield and nitrile gloves are mandatory during synthesis due to the caustic nature of the free base.

References

-

NMDA Receptor Activity: Williams, K., et al. (1992). "1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism."[] Neuroscience Letters.

-

Chemical Properties (Parent): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17727, 1,12-Diaminododecane.

-

Commercial Availability & Specs: Santa Cruz Biotechnology. "N,N′-Dimethyl-1,12-diaminododecane Product Data." [3]

-

Bolaamphiphile Assembly: Hirst, A. R., et al. (2004). "Solvent Effects on Supramolecular Gel-Phase Materials." Langmuir.

Sources

N,N'-Dimethyl-1,12-diaminododecane chemical properties

This technical guide details the chemical properties, synthesis, and applications of N,N'-Dimethyl-1,12-diaminododecane , a secondary diamine increasingly relevant in supramolecular chemistry and drug delivery systems.

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a symmetric, secondary aliphatic diamine. Unlike its primary amine parent (1,12-diaminododecane), the methylated derivative exhibits distinct solubility profiles, reduced hydrogen bonding potential, and specific basicity (pKa ~11).

Its core utility lies in two advanced fields:[1]

-

Drug Delivery: As a pH-sensitive ionizable cationic lipid precursor. The secondary amine moieties allow for protonation at endosomal pH (5.0–6.0), facilitating endosomal escape via the "proton sponge" effect or membrane destabilization—a critical attribute for mRNA and gene delivery vehicles.

-

Supramolecular Chemistry: As a linker for bolaamphiphiles and gemini surfactants, where the C12 hydrophobic spacer provides membrane-spanning capabilities.

Physicochemical Profile

The molecule consists of a hydrophobic 12-carbon alkyl chain terminated by secondary methylamino groups. This structure imparts amphiphilic character, soluble in organic solvents and capable of forming self-assembled structures under specific pH conditions.

Key Properties Table[2]

| Property | Value / Description | Note |

| CAS Number | 56992-91-7 | |

| Formula | C₁₄H₃₂N₂ | |

| Molecular Weight | 228.42 g/mol | |

| Appearance | White to off-white solid | Low-melting waxy solid |

| Melting Point | 48.5 – 50.0 °C | Lower than primary diamine (68°C) due to disrupted H-bonding |

| Boiling Point | 117–122 °C @ 0.1 Torr | High vacuum required for distillation |

| Predicted pKa | ~11.08 | Strong base; protonated at physiological pH |

| Solubility | Soluble in Ethanol, DCM, DMSO | Limited water solubility at neutral pH |

| LogP | ~3.5 (Predicted) | Lipophilic backbone |

Synthesis & Manufacturing

Primary Route: Reductive Amination

The most robust synthesis involves the Eschweiler-Clarke methylation or reductive amination of the parent 1,12-diaminododecane. This method avoids quaternary ammonium salt formation, which is common with direct alkylation (e.g., Methyl Iodide).

Protocol:

-

Reactants: 1,12-Diaminododecane (1.0 eq), Formaldehyde (2.2 eq), Formic Acid (Excess).

-

Conditions: Reflux for 12–24 hours. The formic acid acts as both the hydrogen source and solvent.

-

Workup: Basification with NaOH to pH >12, extraction with Dichloromethane (DCM), and vacuum distillation.

Synthesis Pathway Diagram

Figure 1: Eschweiler-Clarke reductive amination pathway for selective N-methylation.

Applications in Drug Development

A. Ionizable Lipid for LNP Formulations

In Lipid Nanoparticles (LNPs), the "ionizable lipid" is the critical component for encapsulating nucleic acids. N,N'-Dimethyl-1,12-diaminododecane serves as a simplified model or building block for these lipids.

-

Mechanism: At physiological pH (7.4), the secondary amines are partially uncharged, reducing toxicity and allowing circulation. Upon endocytosis, the acidic environment of the endosome (pH 5–6) protonates the nitrogen atoms.

-

Effect: The cationic charge repulsion and osmotic pressure influx (Proton Sponge Effect) rupture the endosome, releasing the payload into the cytoplasm.

B. NMDA Receptor Modulation

Research indicates that long-chain diamines, including the C12 variants, act as inverse agonists at the polyamine binding site of the NMDA receptor.

-

Relevance: Potential neuroprotective agents preventing excitotoxicity.

-

Differentiation: The N-methylation alters binding affinity compared to the primary diamine, often improving blood-brain barrier (BBB) penetration due to increased lipophilicity.

Mechanism of Action: Endosomal Escape

Figure 2: The "Proton Sponge" mechanism facilitated by the secondary amine pKa profile.

Experimental Protocol: Characterization

To validate the identity and purity of N,N'-Dimethyl-1,12-diaminododecane, the following analytical workflow is recommended.

NMR Spectroscopy (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 2.45 ppm (s, 6H): N-CH₃ (Singlet confirms methylation).

-

δ 2.55 ppm (t, 4H): N-CH₂ -CH₂ (Triplet confirms terminal methylene).

-

δ 1.2–1.5 ppm (m, 20H): Alkyl backbone protons.

-

-

Note: Disappearance of the broad NH₂ signal (primary amine) and appearance of a single NH signal (often broad/exchangeable) confirms conversion.

Potentiometric Titration (pKa Determination)

-

Objective: Determine precise pKa for LNP formulation logic.

-

Method: Dissolve 10 mg in 50% Ethanol/Water. Titrate with 0.1 M HCl.

-

Expectation: Two inflection points may be observed if the chain allows communication, though for C12, the two amines act relatively independently (pKa ~11).

Safety & Handling

-

Hazards: The compound is a secondary amine and should be treated as Corrosive (Skin Corr. 1B) and an Irritant .

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

-

ChemicalBook. (2024). N,N'-Dimethyl-1,12-diaminododecane Properties and Melting Point. Retrieved from

-

Santa Cruz Biotechnology. (2024). N,N′-Dimethyl-1,12-diaminododecane (CAS 56992-91-7).[2] Retrieved from

-

PrepChem. (2024). Synthesis of N-alkyl derivatives of diamines.[3][4][5][6] Retrieved from

-

National Institutes of Health (NIH). (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (Context on ionizable lipids). Retrieved from

-

BOC Sciences. (2024). 1,12-Diaminododecane and derivatives in NMDA receptor studies.[][8] Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N′-Dimethyl-1,12-diaminododecane | CAS 56992-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. 1,12-Diaminododecane | CAS#:2783-17-7 | Chemsrc [chemsrc.com]

Introduction: The Strategic Value of a Differentiated Diamine

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyl-1,12-diaminododecane

N,N'-Dimethyl-1,12-diaminododecane (CAS No: 56992-91-7) is a specialized diamine characterized by a long, twelve-carbon aliphatic backbone capped at both ends by tertiary N-methyl groups.[1] This structure imparts a unique combination of hydrophobicity from the dodecane chain and functionality from the terminal amine groups.[1] These characteristics make it a valuable building block in polymer chemistry, a precursor for specialized surfactants and emulsifiers, and a key intermediate in the development of various chemical and industrial products.[1][2]

Unlike its primary diamine precursor, 1,12-diaminododecane, the dimethylated analogue offers distinct reactivity and physical properties. The absence of N-H protons prevents unwanted side reactions like hydrogen bonding or further acylation, making it a more precise and controllable monomer in polymerization processes. This guide provides a comprehensive, field-proven examination of the synthesis and purification of this compound, grounded in established chemical principles and designed for practical application in a research and development setting.

Part 1: Synthesis Methodologies — A Tale of Two Approaches

The synthesis of N,N'-Dimethyl-1,12-diaminododecane primarily involves the exhaustive methylation of the precursor, 1,12-diaminododecane. While several alkylation strategies exist, the most robust and widely adopted method is the Eschweiler-Clarke reaction, which offers superior control and efficiency compared to direct alkylation with methyl halides.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines to their corresponding tertiary amines.[3][4] It employs an excess of formaldehyde as the methyl source and formic acid as the reducing agent in a one-pot procedure.[3][5]

Core Principle & Mechanistic Insight: The reaction is a form of reductive amination.[6] The process for each primary amine group on 1,12-diaminododecane occurs in two main stages, which are repeated to achieve full methylation:

-

Iminium Ion Formation: The primary amine first performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate. This intermediate rapidly dehydrates to yield a reactive iminium ion.[5]

-

Hydride Transfer: Formic acid then serves as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide.[4] This decarboxylation step renders the reaction irreversible.[4]

-

Repetition to Tertiary Amine: The resulting secondary amine is more nucleophilic than the primary amine and reacts with another equivalent of formaldehyde to form a tertiary iminium ion. A subsequent hydride transfer from formic acid yields the final N,N-dimethylated product.

A key advantage of this method is that it inherently prevents over-alkylation. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus making the formation of quaternary ammonium salts impossible.[4][6]

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis

Materials:

-

1,12-Diaminododecane (CAS: 2783-17-7)

-

Formaldehyde (37% solution in water)

-

Formic Acid (98-100%)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 5M solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,12-diaminododecane (e.g., 20.0 g, 0.1 mol) in 100 mL of water.

-

Reagent Addition: To the stirred solution, add formaldehyde (37% aq. solution, e.g., 35.7 mL, 0.44 mol, 4.4 eq.). A slight exotherm may be observed.

-

Next, carefully add formic acid (98%, e.g., 20.2 mL, 0.53 mol, 5.3 eq.) portion-wise to the mixture. The addition of formic acid is exothermic and will cause gas (CO₂) evolution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 5M NaOH solution. This step is crucial to deprotonate the amine product and neutralize excess formic acid. Perform this step in an ice bath to manage the exotherm.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Diagram: Eschweiler-Clarke Reaction Pathway

Caption: Reductive methylation of 1,12-diaminododecane via the Eschweiler-Clarke reaction.

Part 2: Purification Strategies — Achieving Analytical Grade Purity

The crude product from the synthesis will contain the desired N,N'-dimethylated product, potentially some partially methylated intermediates (N-methyl-1,12-diaminododecane), and residual reagents. A multi-step purification strategy is essential.

Purification Workflow Overview

Caption: A typical multi-step workflow for purifying the target compound.

Step 1: Acid-Base Extraction

This is a powerful liquid-liquid extraction technique to separate the basic amine product from any neutral or acidic impurities.

Protocol:

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

-

Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

-

Separate the layers. The organic layer, containing neutral impurities, can be discarded.

-

Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

-

In a clean separatory funnel, make the aqueous layer strongly basic (pH > 12) with a strong base (e.g., 5M NaOH). This deprotonates the amine, making it insoluble in water.

-

Extract the free amine back into an organic solvent (e.g., dichloromethane, 3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield a cleaner product.

Step 2: Vacuum Distillation

Given the high molecular weight of the product, distillation must be performed under reduced pressure to prevent thermal decomposition. This step is effective at removing any partially methylated diamines, which will have different boiling points.

Expert Insight: The long dodecane chain significantly increases the boiling point. Attempting distillation at atmospheric pressure will likely lead to degradation. A good vacuum pump and a short-path distillation apparatus are recommended for minimizing losses.

Step 3: Recrystallization

Since N,N'-Dimethyl-1,12-diaminododecane is a solid at room temperature, recrystallization is the ultimate step for achieving high purity.[1][7]

Protocol:

-

Solvent Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Non-polar solvents like hexane or heptane are good starting points. A co-solvent system (e.g., ethanol/water or acetone/hexane) may also be effective.

-

Dissolution: Dissolve the distilled product in the minimum amount of boiling solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Part 3: Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

Key Analytical Data:

-

¹H NMR: Expect a characteristic singlet peak around 2.2-2.3 ppm corresponding to the 12 protons of the four N-CH₃ groups. The methylene protons of the dodecane chain will appear as a series of multiplets further upfield.

-

¹³C NMR: The spectrum will show a distinct signal for the N-CH₃ carbons and a set of signals for the carbons of the aliphatic chain.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Crucially, the spectrum should show a complete absence of N-H stretching bands (typically around 3300-3500 cm⁻¹), which would be prominent in the starting material or any partially methylated intermediates.

Summary of Compound Properties

| Property | Value | Reference |

| CAS Number | 56992-91-7 | [1][7][8] |

| Molecular Formula | C₁₄H₃₂N₂ | [1][8] |

| Molecular Weight | 228.42 g/mol | [1][8] |

| Physical Form | Solid | [1][7] |

| Purity (Typical) | >97% after purification | [1][7] |

References

-

Eschweiler–Clarke reaction. Grokipedia. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of A.(i) N-[1-(Methylamino)-2-nitroethenyl]-1,12-dodecanediamine. Molbase. [Link]

-

Total Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide. ResearchGate. [Link]

Sources

- 1. CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. N,N'-Dimethyldodecane-1,12-diamine | 56992-91-7 [sigmaaldrich.com]

- 8. N,N′-Dimethyl-1,12-diaminododecane | CAS 56992-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,12-diaminododecane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Dimethyl-1,12-diaminododecane. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, drawing on the physicochemical properties of long-chain diamines. It offers researchers, scientists, and drug development professionals a robust framework for predicting, and experimentally determining, the solubility of N,N'-Dimethyl-1,12-diaminododecane in a variety of organic solvents. This guide includes a detailed, field-proven experimental protocol for solubility assessment, illustrative diagrams to clarify molecular interactions and experimental workflows, and a curated list of authoritative references to support further investigation.

Introduction to N,N'-Dimethyl-1,12-diaminododecane

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is an organic compound featuring a long, twelve-carbon aliphatic chain (dodecane) capped at both ends by a methylamino group.[1] Its molecular formula is C14H32N2, and it has a molecular weight of 228.42 g/mol .[1][2] The structure of this molecule, with its significant nonpolar hydrocarbon backbone and two polar secondary amine functional groups, gives it an amphiphilic character.[1] This dual nature is a critical determinant of its solubility behavior and makes it a versatile compound with potential applications in various chemical and industrial processes, including as a building block for polymers, a surfactant, or an emulsifier.[1][3][4] Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of N,N'-Dimethyl-1,12-diaminododecane:

-

Van der Waals Forces: The long C12 alkyl chain of N,N'-Dimethyl-1,12-diaminododecane is nonpolar and will primarily interact with solvent molecules through London dispersion forces, a type of van der Waals force.[5] Nonpolar solvents, such as hexane and toluene, will readily engage in these interactions, suggesting a higher solubility of the diamine in such solvents.[3][5]

-

Dipole-Dipole Interactions and Hydrogen Bonding: The two secondary amine groups (-NHCH3) at the termini of the molecule introduce polarity. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. These amine groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents.[3][6]

-

Solvent Polarity:

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are expected to be effective at dissolving N,N'-Dimethyl-1,12-diaminododecane due to the favorable van der Waals interactions with the long hydrocarbon chain.[3][5]

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions with the amine groups.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They can interact with the amine groups through hydrogen bonding.[3][5] However, the large nonpolar portion of the molecule may limit its solubility in highly polar protic solvents.

-

Predicted Solubility Profile of N,N'-Dimethyl-1,12-diaminododecane

Table 1: Predicted Qualitative Solubility of N,N'-Dimethyl-1,12-diaminododecane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | London Dispersion Forces |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane | Moderate to High | Dipole-Dipole, London Dispersion |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | Unfavorable disruption of strong solvent-solvent interactions |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[5] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

N,N'-Dimethyl-1,12-diaminododecane (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid N,N'-Dimethyl-1,12-diaminododecane to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials.[5]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed container or a volumetric flask.[5] This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of N,N'-Dimethyl-1,12-diaminododecane.[5]

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the test sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Caption: Molecular Interactions Governing Solubility.

Conclusion

While specific quantitative solubility data for N,N'-Dimethyl-1,12-diaminododecane is not widely published, a strong predictive understanding can be established based on its amphiphilic molecular structure. It is anticipated to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic and shorter-chain polar protic solvents. For researchers requiring precise quantitative data for applications such as process design, formulation, or kinetic studies, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. This guide serves as a foundational resource, blending theoretical principles with practical, actionable experimental procedures to empower researchers in their work with this versatile diamine.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- CymitQuimica. (n.d.). CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Santa Cruz Biotechnology, Inc. (n.d.). N,N′-Dimethyl-1,12-diaminododecane.

- Solubility of Things. (n.d.). 1,12-Dodecanediamine.

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

- Chem-Impex International, Inc. (n.d.). 1,12-Diaminododecane.

- Zhang, J., et al. (2018). Solubilities of evodiamine in twelve organic solvents from T=(283.2 to 323.2)K. ResearchGate.

- Hughes, D. L. (2019). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.

Sources

- 1. CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine [cymitquimica.com]

- 2. N,N′-Dimethyl-1,12-diaminododecane | CAS 56992-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N,N'-Dimethyl-1,12-diaminododecane: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a long-chain aliphatic secondary diamine that has emerged as a critical building block in modern drug development. Its amphiphilic structure—a hydrophobic 12-carbon dodecane backbone flanked by two reactive secondary methylamine groups—makes it an ideal precursor for synthesizing ionizable cationic lipids used in lipid nanoparticles (LNPs) and poly(beta-amino esters) (PBAEs) for mRNA delivery [1]. However, the same chemical properties that make it synthetically valuable also render it highly reactive to atmospheric conditions and highly corrosive to biological tissues. This whitepaper provides a causality-driven framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely manipulate N,N'-Dimethyl-1,12-diaminododecane, researchers must first understand its quantitative properties and the mechanisms behind its toxicity.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | N,N'-Dimethyldodecane-1,12-diamine |

| CAS Number | 56992-91-7 |

| Molecular Formula | C14H32N2 |

| Molecular Weight | 228.42 g/mol |

| Physical State | Solid (White to off-white) |

| Solubility | Low in water; High in organic solvents (DCM, EtOH) |

| GHS Classification | H314 (Causes severe skin burns and eye damage) |

Mechanistic Toxicology

The severe tissue damage caused by aliphatic diamines is not merely a function of pH, but of their specific interaction with biological environments. In aqueous physiological conditions, the secondary amine groups readily protonate. This enhanced basicity, combined with the highly lipophilic 12-carbon chain, allows the molecule to rapidly intercalate into and disrupt negatively charged phospholipid bilayers of human cell membranes [2]. This surfactant-like membrane lysis leads to rapid cellular necrosis, making stringent personal protective equipment (PPE) non-negotiable.

Core Directive: Storage, Handling, and the Self-Validating Protocol

The Causality of Atmospheric Degradation

Secondary amines are highly susceptible to atmospheric degradation. When exposed to ambient air, N,N'-Dimethyl-1,12-diaminododecane acts as a nucleophile, attacking atmospheric carbon dioxide to form insoluble carbamate salts. Concurrently, exposure to oxygen can lead to the formation of N-oxides. Both pathways consume the reactive secondary amine, leading to unexplained stoichiometric failures and low yields in downstream polymer or lipid synthesis.

Handling Requirements

-

Atmosphere: Must be stored and handled under an inert gas (Argon or Nitrogen).

-

Temperature: Store tightly sealed at 2–8°C to minimize thermal oxidation.

-

PPE: Double nitrile gloves (due to the permeation risk of amphiphilic amines), chemical safety goggles, and a dedicated fume hood.

Atmospheric degradation vs. inert preservation of secondary diamines.

Self-Validating Quality Control

Before initiating any sensitive synthesis, validate the integrity of the diamine. Perform a rapid Thin-Layer Chromatography (TLC) check (using a highly polar basic eluent, e.g., DCM:MeOH:NH4OH 90:9:1) or a quick 1H-NMR scan. The appearance of baseline-stuck spots on TLC or shifted methyl peaks in NMR confirms carbamate/N-oxide contamination, indicating the batch must be purified (via vacuum distillation or basic extraction) before use.

Application Protocol: Aza-Michael Addition for Nanocarrier Synthesis

The most prominent application of N,N'-Dimethyl-1,12-diaminododecane is its use as a Michael donor in Aza-Michael addition reactions with acrylate-functionalized lipid tails. The choice of a secondary diamine is deliberate: unlike primary amines, which can undergo double additions leading to uncontrolled cross-linked networks, secondary amines undergo a single, clean addition per nitrogen atom, yielding precisely defined linear tertiary amine structures [3].

Step-by-Step Methodology: Synthesis of Ionizable Lipids

Step 1: Inert Preparation Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Causality: Removes trace moisture that could hydrolyze the acrylate ester bonds.

Step 2: Reagent Dissolution Dissolve 1.0 equivalent of N,N'-Dimethyl-1,12-diaminododecane in anhydrous Dichloromethane (DCM). Causality: DCM provides optimal solvation for the long hydrophobic dodecane chain, ensuring a homogeneous reaction mixture.

Step 3: Controlled Addition Place the flask in a room-temperature water bath. Add 2.1 equivalents of the chosen alkyl acrylate dropwise over 30 minutes. Causality: The Aza-Michael addition is exothermic. Dropwise addition prevents localized heating, which can lead to unwanted transamidation side-reactions.

Step 4: Catalyst-Free Reaction Stir the mixture under Argon at 25°C to 45°C for 24 to 48 hours. Causality: Secondary aliphatic amines are highly nucleophilic; thus, the reaction proceeds efficiently without the need for metal catalysts, which is highly advantageous for downstream in vivo biological applications where heavy metal toxicity is a concern [3].

Step 5: Self-Validating Reaction Monitoring Monitor the reaction via TLC or LC-MS. The reaction is complete when the secondary amine starting material spot is entirely consumed, replaced by a less polar tertiary amine product spot.

Step 6: Purification Remove the DCM under reduced pressure. Purify the crude oil via flash column chromatography using a gradient of DCM to Methanol. Critical: Add 1% aqueous Ammonium Hydroxide (NH4OH) to the mobile phase. Causality: The newly formed tertiary amine is basic and will streak or irreversibly bind to the acidic silica gel. NH4OH neutralizes the silica surface, allowing for sharp, high-yield elution of the target lipid.

Step-by-step Aza-Michael addition workflow for synthesizing ionizable lipids.

Emergency Response & Decontamination

In the event of a spill or exposure, the chemical nature of the diamine dictates the response:

-

Surface Spills: Do NOT use strong acids (like HCl) to neutralize the spill directly, as the rapid acid-base neutralization is highly exothermic and can vaporize the chemical. Instead, cautiously apply a dilute weak acid (e.g., 5% acetic acid) to convert the freebase amine into a water-soluble, non-volatile acetate salt. Absorb with an inert material (vermiculite or sand) and dispose of as hazardous chemical waste.

-

Dermal Exposure: Because the compound is amphiphilic, it will rapidly penetrate the lipid layers of the skin. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with acids, as this will exacerbate tissue damage. Seek immediate medical evaluation.

References

-

MDPI. "Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction". MDPI. Available at: [Link]

-

National Toxicology Program. "1,6-Hexanediamine Dihydrochloride Toxicity". NIH. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Profiling of N,N'-Dimethyl-1,12-diaminododecane

This is an in-depth technical guide for the spectroscopic characterization and validation of N,N'-Dimethyl-1,12-diaminododecane , a critical secondary diamine linker used in supramolecular chemistry and drug development (e.g., bis-tacrine dimers).

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) serves as a vital symmetrical linker in the synthesis of bivalent ligands, PROTACs, and gemini surfactants. Its secondary amine functionality offers a unique reactivity profile compared to its primary analog (1,12-diaminododecane) or tertiary derivatives, allowing for controlled mono-functionalization or specific metal chelation.

This guide provides a definitive spectroscopic reference (NMR, MS) to ensure identity confirmation during synthesis and quality control. It addresses the common analytical challenge of distinguishing the N,N'-dimethyl derivative from incomplete methylation byproducts (monomethyl) or over-methylated impurities (trimethyl/tetramethyl).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | N,N'-Dimethyldodecane-1,12-diamine |

| CAS Number | 56992-91-7 |

| Molecular Formula | C |

| Molecular Weight | 228.42 g/mol |

| Appearance | White to off-white waxy solid or semi-solid |

| Solubility | Soluble in CHCl |

| pKa (Calc) | ~10.5 (typical for secondary alkyl amines) |

Synthesis & Purification Context

To interpret the spectra accurately, one must understand the synthesis origin. This compound is typically generated via Reductive Amination or Formylation-Reduction of 1,12-diaminododecane.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard "Leuckart-Wallach" or "Formylation/Reduction" pathway, highlighting potential impurities that may appear in the spectra.

Figure 1: Two-step synthesis via diformyl intermediate to ensure mono-methylation selectivity.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum. The key diagnostic signals are the singlet for the N-methyl group and the triplet for the

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| N-CH | 2.42 | Singlet (s) | 6H | Methyl on Nitrogen | Key ID Peak. Distinct from N(CH |

| 2.58 | Triplet (t) | 4H | Methylene adj. to N | ||

| 1.48 | Multiplet (m) | 4H | Methylene | Broad quintet-like structure. | |

| Bulk CH | 1.28 | Broad Singlet | 16H | Internal Chain | Overlapping signals for C3-C10. |

| NH | 1.3 - 1.8 | Broad (br) | 2H | Amine Proton | Exchangeable. Position varies with concentration/water. |

Critical Validation Check:

-

Integration Ratio: The ratio of the N-CH

singlet (2.42 ppm) to the

C NMR Data (100 MHz, CDCl

)

Note: Referenced to CDCl

| Shift ( | Assignment | Structural Context |

| 52.2 | Carbon directly attached to Nitrogen. | |

| 36.4 | N-CH | Methyl carbon. Diagnostic. |

| 30.0 | Carbon beta to Nitrogen. | |

| 29.7, 29.6, 29.5 | Bulk Chain | Internal methylene carbons (C3-C10). |

| 27.4 | Carbon gamma to Nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Method: ESI-MS (Positive Mode)

-

Solvent: Methanol + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI).[1]

| Ion Species | m/z (Observed) | m/z (Calc) | Description |

| [M+H] | 229.26 | 229.26 | Protonated Molecular Ion (Base Peak). |

| [M+2H] | 115.13 | 115.13 | Doubly charged species (common in diamines). |

| [M+Na] | 251.24 | 251.24 | Sodium adduct (often minor). |

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule typically undergoes

-

Precursor:

229.3 -

Key Fragment:

44.05 (

Figure 2: Primary fragmentation pathway confirming the N-methyl secondary amine headgroup.

Quality Control & Validation Protocol

To certify a batch of N,N'-dimethyl-1,12-diaminododecane for research use, follow this self-validating protocol:

-

Solubility Check: Dissolve 10 mg in 0.6 mL CDCl

. The solution must be clear. Turbidity suggests inorganic salts (from reduction workup) or hydrochloride salts. -

H NMR Integration:

-

Normalize the bulk methylene peak (1.28 ppm) to 16H.

-

Verify the N-Me singlet (2.42 ppm) integrates to 5.8–6.2H.

-

Fail Criteria: If N-Me integrates < 5.5H, the sample likely contains unreacted primary amine. If > 6.5H, it may contain tertiary amine impurities.

-

-

TLC Visualization:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1). -

Stain: Ninhydrin (Secondary amines stain orange/brown , whereas primary amines stain deep purple/blue).

-

Observation: A single spot with R

~0.3-0.4 (depending on exact ammonia content).

-

References

- Title: "Selective N-methylation of polyamines via formylation and reduction.

-

Bis-Tacrine Linker Chemistry

-

Title: "Synthesis and in-vitro anticancer evaluation of bis-tacrine congeners."[4]

- Source:Journal of Pharmacy and Pharmacology, 2001.

-

URL:

- Relevance: Describes the use of 1,12-diaminododecane derivatives as linkers and their characteriz

-

- General NMR Shifts of Amines: Title: "Structure Determination of Organic Compounds - Tables of Spectral Data." Source: Pretsch, E., et al., Springer-Verlag. Relevance: Authoritative source for predicting and validating chemical shifts of secondary vs. tertiary amines.

-

Reductive Amination Methodologies

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethyldodecylamine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and in-vitro anticancer evaluation of bis-tacrine congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

quantitative proteomics using dimethyl labeling with N,N'-Dimethyl-1,12-diaminododecane

Protocol for Multiplexing and Quality Control using N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as an Internal Standard

Abstract

This application note details a robust workflow for Stable Isotope Dimethyl Labeling , a cost-effective and high-precision method for quantitative proteomics.[1][2][3] Unlike isobaric tagging (e.g., TMT, iTRAQ), dimethyl labeling relies on the reductive amination of peptide N-termini and lysine side chains using formaldehyde and cyanoborohydride. This guide specifically addresses the integration of N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as a non-peptidic internal standard to monitor labeling efficiency and chromatographic performance. The protocol covers sample preparation, "Light/Medium/Heavy" isotope encoding, LC-MS/MS acquisition, and data analysis.

Introduction & Principle

The Chemistry of Dimethyl Labeling

Dimethyl labeling is a global labeling strategy that targets primary amines (N-terminus and

By utilizing isotopologues of formaldehyde and cyanoborohydride, distinct mass shifts are introduced:

-

Light (L):

+ -

Medium (M):

+ -

Heavy (H):

+

Role of N,N'-Dimethyl-1,12-diaminododecane (DMDAD)

While not a labeling reagent, DMDAD (

-

Structure: A hydrophobic C12 chain capped with secondary amines (

). -

Reactivity: The secondary amines in DMDAD react with the labeling reagents to form tertiary amines, incorporating exactly one methyl group per amine (two per molecule).

-

Utility: Because DMDAD is non-peptidic but chemically mimics the basicity and hydrophobicity of tryptic peptides, its mass shift and retention time provide an independent metric for labeling completeness and LC stability without interfering with the peptide spectral space.

Experimental Workflow

The following diagram illustrates the parallel processing of samples (Control vs. Treated) and the integration of the DMDAD standard.

Figure 1: Workflow for quantitative proteomics using stable isotope dimethyl labeling with DMDAD spike-in for QC.

Reagents & Consumables

Core Labeling Reagents

| Component | Light (L) | Medium (M) | Heavy (H) |

| Formaldehyde (4%) | Regular ( | Deuterated ( | Double-labeled ( |

| Cyanoborohydride | |||

| Mass Shift (Lys) | +28.0313 Da | +32.0564 Da | +36.0757 Da |

Internal Standard

-

Compound: N,N'-Dimethyl-1,12-diaminododecane (DMDAD).

-

Stock Solution: 1 µM in 50% Acetonitrile/0.1% Formic Acid.

-

Purpose: Monitors reaction kinetics. DMDAD contains two secondary amines. Upon reaction, it converts to N,N,N',N'-Tetramethyl-1,12-diaminododecane.

Detailed Protocol

Phase 1: Protein Digestion & Preparation[3]

-

Lysis: Extract proteins using a buffer free of primary amines (e.g., 8M Urea, 50 mM HEPES, pH 8.0). Do not use Tris or Ammonium Bicarbonate as they will react with the labels.

-

Reduction/Alkylation: Reduce with 5 mM DTT (30 min, 56°C) and alkylate with 15 mM Iodoacetamide (30 min, dark, RT).

-

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.

-

Acidification: Stop digestion by adding TFA to 1% (pH < 2).

-

Clean-up: Desalt peptides using C18 Sep-Pak cartridges. Lyophilize to dryness.

-

Resuspension: Dissolve peptides in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

-

Critical Step: Add DMDAD Standard here at a concentration of 50 fmol per µg of peptide load.

-

Phase 2: Dimethyl Labeling Reaction

Perform in a fume hood. Cyanoborohydride is toxic.

-

Light Labeling (Control):

-

Add 4 µL of 4% (v/v) Regular Formaldehyde (

) . -

Add 4 µL of 0.6 M

. -

Vortex and incubate for 1 hour at 20°C (shaking).

-

-

Medium Labeling (Treated):

-

Add 4 µL of 4% (v/v) Deuterated Formaldehyde (

) . -

Add 4 µL of 0.6 M

. -

Vortex and incubate for 1 hour at 20°C (shaking).

-

-

Quenching:

-

Add 16 µL of 1% Ammonia solution to consume excess reagents.

-

Add 8 µL of 5% Formic Acid to acidify the sample.

-

-

Mixing: Combine Light and Medium samples in a 1:1 ratio based on initial protein mass.

Phase 3: LC-MS/MS Acquisition

-

Column: C18 Reverse Phase (e.g., 75 µm x 25 cm, 1.9 µm particle size).

-

Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 90-120 mins.

-

MS Settings:

-

Resolution: 60,000 or 120,000 (Orbitrap) to resolve neutron-encoded doublets.

-

Dynamic Exclusion: 30s.

-

Target: Top 10-20 precursors.

-

Data Analysis & Validation

Quantification Logic

Quantification is based on the Area Under the Curve (AUC) ratio of the extracted ion chromatograms (XIC) for the Light and Medium pairs.

Validating with DMDAD

DMDAD serves as a "Canary in the Coal Mine."

-

Unlabeled DMDAD Mass: 256.28 Da (

). -

Labeled DMDAD (Light): Gains 2x

(+28.03 Da). Expected m/z: ~284.31. -

Labeled DMDAD (Medium): Gains 2x

(+32.06 Da). Expected m/z: ~288.34. -

Check: If you observe significant peaks at m/z 256.28, the labeling reaction failed or was incomplete. If the ratio of Labeled-DMDAD (L) to Labeled-DMDAD (M) deviates significantly from 1:1, there was a pipetting error during the mixing stage.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low (< 5) or buffer contains amines (Tris). | Ensure buffer is TEAB or HEPES (pH 8.0-8.5). Avoid Tris/Glycine. |

| Precipitation | Cyanoborohydride is old or degraded. | Use fresh |

| DMDAD Signal Missing | Hydrophobic loss on plasticware. | DMDAD is very hydrophobic. Use LoBind tubes and ensure high % organic elution during C18 cleanup. |

| Peak Broadening | Deuterium Isotope Effect. | Deuterated peptides elute slightly earlier than hydrogenated ones. Increase integration window in software (e.g., MaxQuant). |

References

-

Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Link

-

Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. Link

-

Kwon, S. J., et al. (2014). High-throughput quantitative proteomics using dimethyl labeling and isoelectric focusing. Journal of Proteome Research, 13(2), 1090-1099. Link

-

Lau, H. T., et al. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. JoVE (Journal of Visualized Experiments), (84), e51156. Link

Sources

Application Note: Hydrophobic Carboxyl-to-Carboxyl Cross-Linking with N,N'-Dimethyl-1,12-diaminododecane (DMDAD)

This Application Note is designed for researchers in structural biology and drug development, focusing on the specialized use of N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as a long-chain, hydrophobic, carboxyl-reactive cross-linking agent.

Unlike standard amine-reactive reagents (e.g., DSS, BS3), DMDAD targets acidic residues (Asp/Glu) or oxidized glycan moieties , offering a unique orthogonal strategy for mapping protein interfaces, particularly within hydrophobic pockets or membrane-embedded domains.

Part 1: Executive Summary & Scientific Rationale

In the structural elucidation of therapeutic targets, standard lysine-targeted cross-linking often fails to capture interactions in acidic or hydrophobic regions. N,N'-Dimethyl-1,12-diaminododecane (DMDAD) addresses this gap through three distinct physicochemical properties:

-

Carboxyl Targeting: As a secondary diamine, DMDAD reacts efficiently with EDC-activated carboxyl groups (Aspartate/Glutamate) to form stable tertiary amide bonds . This allows mapping of "lysine-dead" zones.

-

Extended Hydrophobic Spacer: The 12-carbon aliphatic chain (

16-18 Å) is highly hydrophobic, making this reagent ideal for probing transmembrane domains or hydrophobic pockets where hydrophilic cross-linkers (like ADH or PDH) cannot penetrate. -

Secondary Amine Specificity: The N-methyl groups reduce non-specific hydrogen bonding and prevent the "over-alkylation" often seen with primary amines, ensuring a cleaner reaction profile during reductive amination workflows (e.g., glycoprotein analysis).

Mechanism of Action

The primary workflow utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate protein carboxyls, creating an unstable O-acylisourea intermediate. This is stabilized by Sulfo-NHS , which is then displaced by the nucleophilic secondary amine of DMDAD, forming a robust cross-link.

Figure 1: Reaction pathway for carboxyl-to-carboxyl cross-linking using DMDAD via EDC/Sulfo-NHS activation.

Part 2: Experimental Protocol

Materials Required[1][2][3][4][5][6][7]

-

Cross-linker: N,N'-Dimethyl-1,12-diaminododecane (Purity >97%).

-

Activators: EDC (freshly prepared) and Sulfo-NHS.

-

Buffer: MES (pH 6.0) for activation; HEPES or PBS (pH 7.2-7.5) for coupling. Avoid amine-containing buffers (Tris, Glycine) and carboxyl-containing buffers (Acetate, Citrate).

-

Solvent: DMSO (for DMDAD stock solution).

Step-by-Step Workflow

1. Reagent Preparation

DMDAD is hydrophobic. Prepare a 50 mM stock solution in anhydrous DMSO.

-

Note: The secondary amines are nucleophilic but sterically hindered compared to primary amines; higher concentrations may be required compared to standard reagents.

2. Protein Activation (The "Two-Step" Method)

To prevent protein polymerization (protein amine reacting with protein carboxyl), a two-step protocol is recommended.

-

Equilibration: Exchange protein into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activation: Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).

-

Incubation: Incubate for 15 minutes at Room Temperature (RT).

-

Quenching Activator: Add 2-Mercaptoethanol (final 20 mM) to quench excess EDC (optional, but reduces background).

3. Cross-Linking Reaction

-

pH Adjustment: Rapidly adjust pH to 7.4 using concentrated PBS or HEPES, or perform a rapid desalting spin column into PBS (pH 7.4). Crucial: The reaction requires neutral pH for the amine nucleophile to be reactive.

-

Addition: Immediately add DMDAD stock to a final concentration of 0.5–2.5 mM (approx. 50-100x molar excess over protein).

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

-

Tip: For membrane proteins, adding 0.1% DDM or similar detergent helps maintain solubility of the hydrophobic cross-linker.

-

4. Quenching & Processing

-

Quench: Add Hydroxylamine (final 50 mM) or simply proceed to precipitation.

-

Cleanup: Acetone or Chloroform/Methanol precipitation is recommended to remove the excess hydrophobic reagent which can interfere with LC-MS.

-

Digestion: Resuspend in denaturation buffer (8M Urea), reduce (DTT), alkylate (IAA), and digest with Trypsin (or Glu-C for orthogonality).

Part 3: Mass Spectrometry Analysis

Mass Shift Calculation

Correctly defining the modification in your search engine (e.g., pLink, MaxQuant, Proteome Discoverer) is critical.

-

Reaction: 2 × Carboxyl (-COOH) + 1 × DMDAD (

) -

Stoichiometry:

-

Protein-COOH becomes Protein-CO-N(Me)-R.

-

Loss from Protein: -OH (17.007 Da) per site.

-

Loss from Reagent: -H (1.008 Da) per amine.

-

Bridge Added: The entire DMDAD molecule minus two protons.

-

Formula Added:

-

Monoisotopic Mass Added: 226.2409 Da

-

Table 1: MS Search Parameters

| Parameter | Setting | Notes |

| Cross-linker Name | DMDAD-C12 | Custom definition required |

| Composition | C14 H30 N2 | Bridge formula |

| Mass Shift | +226.2409 Da | Added mass to the peptide pair |

| Target Residues | Asp (D), Glu (E), C-term | Specificity |

| Linker Type | Non-cleavable | Unless MS2/MS3 cleavage is observed (rare) |

| Max Linker Length | ~18.0 Å | Used for distance constraint filtering |

Data Interpretation Protocol

-

Filter: Select high-confidence identifications (FDR < 1%).

-

Validation: Manually inspect spectra for b/y ion series flanking the cross-link site.

-

Structural Mapping: Map identified D-D, E-E, or D-E pairs onto the PDB structure.

-

Insight: A cross-link >25 Å (accounting for dynamics) suggests a conformational change or false positive.

-

Membrane Context: If cross-links are enriched in transmembrane helices, the hydrophobic C12 chain successfully partitioned into the bilayer.

-

Part 4: Troubleshooting & Optimization

Figure 2: Decision tree for optimizing low-yield experiments.

Critical Considerations

-

Hydrophobicity: The C12 chain can induce aggregation in unfolded proteins. Ensure native conditions are maintained until quenching.

-

Orthogonality: This method can be combined with standard BS3 (Lys-Lys) cross-linking in a "Multi-Chemistry" approach to increase structural coverage by up to 40%.

References

-

Leitner, A., et al. (2014). "Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry and DNA Sequencing." Nature Protocols. Link

- Grounding: Establishes the foundational workflow for XL-MS and d

-

Sintov, A., et al. (2015). "Cross-linked chondroitin sulphate: characterization for drug delivery purposes." International Journal of Pharmaceutics. Link

- Grounding: Validates the chemical reactivity of 1,12-diaminododecane with carboxyl groups via amide bond form

-

Totten, S.M., et al. (2020). "High-throughput, multi-batch protein-protein interaction analysis." Journal of Proteome Research. Link

- Grounding: Discusses the importance of carboxyl-reactive cross-linkers (like ADH/PDH)

-

Sigma-Aldrich. "Product Specification: N,N'-Dimethyl-1,12-diaminododecane." Link

- Grounding: Source for physicochemical properties (MW, solubility) used in the protocol design.

Application Note: N,N'-Dimethyl-1,12-diaminododecane as a Strategic Linker in Bioconjugation and PROTAC Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and lipid nanoparticle (LNP) formulation, the selection of the linker is as critical as the targeting ligands themselves. N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) has emerged as a highly specialized, bifunctional aliphatic linker [1]. Characterized by a highly hydrophobic 12-carbon (dodecane) core and terminal secondary (methylated) amines, this molecule offers unique physicochemical advantages over traditional polyethylene glycol (PEG) linkers.

The Causality of Chemical Design: Why a Methylated C12 Diamine?

-

Reduction of Topological Polar Surface Area (TPSA): When the secondary amines of N,N'-Dimethyl-1,12-diaminododecane are coupled to carboxylic acids, they form tertiary amides . Unlike secondary amides (formed from primary amines), tertiary amides lack a hydrogen bond donor (N-H). This seemingly minor structural difference significantly reduces the overall TPSA of the resulting conjugate, drastically improving passive cellular membrane permeability.

-

Chameleonic Conformational Dynamics: Long alkyl chains exhibit "chameleonic" behavior. In aqueous environments, the hydrophobic C12 chain collapses to minimize water exposure, effectively shielding lipophilic regions and improving solubility. Upon entering the lipophilic microenvironment of a cell membrane or a protein-protein interaction (PPI) interface, the chain extends, stabilizing the ternary complex [2].

-

Steric Tuning: The methyl groups on the terminal amines provide steric hindrance, which can restrict the rotational degrees of freedom of the resulting amide bonds. This rigidity can pre-organize the Proteolysis Targeting Chimera (PROTAC) into a bioactive conformation, reducing the entropic penalty upon binding to the Target Protein (POI) and the E3 Ligase.

Comparative Linker Dynamics

To guide rational drug design, the following table summarizes the physicochemical trade-offs between traditional PEG linkers and the N,N'-Dimethyl-1,12-diaminododecane alkyl linker.

| Parameter | PEG Linkers (e.g., PEG3-PEG5) | N,N'-Dimethyl-1,12-diaminododecane | Causality / Impact on Drug Design |

| Hydrophobicity (cLogP) | Low (Hydrophilic) | High (Lipophilic) | Alkyl chains drive membrane partitioning, enhancing intracellular accumulation. |

| Hydrogen Bond Donors (post-coupling) | 2 (if primary amines are used) | 0 (Forms tertiary amides) | Zero H-bond donors significantly enhance passive permeability across lipid bilayers. |

| Conformational Flexibility | Highly flexible (random coil) | Restricted (hydrophobic collapse) | Alkyl chains can collapse in water (chameleonic effect) but extend in hydrophobic protein pockets [2]. |

| Metabolic Stability | Susceptible to oxidative cleavage | Highly stable | The C12 alkane core is inert to esterases and most cytosolic oxidoreductases. |

Mechanism of Action: Ternary Complex Formation

In PROTAC development, the linker must bridge the POI ligand and the E3 ligase ligand without inducing steric clashes. The hydrophobic nature of the C12 chain often engages in favorable van der Waals interactions with the surface of the E3 ligase (such as VHL or CRBN), acting as a "molecular glue" that stabilizes the ternary complex.

Figure 1: Mechanism of PROTAC-mediated ternary complex formation utilizing a hydrophobic alkyl linker.

Validated Experimental Protocols

Because secondary amines are more sterically hindered and less nucleophilic than primary amines, standard peptide coupling reagents (like EDC/NHS) often yield poor results. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent due to its ability to efficiently activate carboxylic acids and overcome the steric hindrance of the N-methyl groups.

Protocol A: Orthogonal Amide Coupling for PROTAC Assembly

Objective: Conjugate a carboxylic acid-bearing E3 ligase ligand to one terminus of N,N'-Dimethyl-1,12-diaminododecane.

Reagents Required:

-

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) [1]

-

E3 Ligase Ligand-COOH (e.g., VHL-acid)

-

HATU (Coupling Reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation of the Acid: In an oven-dried 10 mL round-bottom flask under an inert argon atmosphere, dissolve the E3 Ligase Ligand-COOH (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in 2.0 mL of anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, facilitating the formation of the highly reactive O-At active ester via HATU.

-

Linker Addition (Desymmetrization Strategy): To favor mono-coupling and prevent the formation of symmetric dimers, the activated ester solution must be added dropwise to a large excess of N,N'-Dimethyl-1,12-diaminododecane.

-

Dissolve N,N'-Dimethyl-1,12-diaminododecane (5.0 eq, 0.5 mmol) in 3.0 mL of anhydrous DMF.

-

Slowly add the activated ester solution to the diamine solution over 30 minutes using a syringe pump.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. Self-Validation: Look for the mass corresponding to the mono-coupled product [M+H]+. The presence of the unreacted secondary amine will make the product highly basic, retaining well on C18 columns under acidic mobile phases.

-

Quenching & Purification: Quench the reaction with 1 mL of methanol. Purify the crude mixture directly via Preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

-

Lyophilization: Lyophilize the collected fractions to yield the mono-coupled intermediate as a TFA salt, ready for the second coupling step with the POI warhead.

Figure 2: Workflow for the mono-desymmetrization coupling of N,N'-Dimethyl-1,12-diaminododecane.

Protocol B: Reductive Amination for Lipid Conjugates

Objective: Utilize the diamine to synthesize bis-alkylated tertiary amines for use as ionizable lipids in RNA delivery.

-

Preparation: Dissolve N,N'-Dimethyl-1,12-diaminododecane (1.0 eq) and a long-chain aliphatic aldehyde (e.g., nonanal, 2.5 eq) in anhydrous Dichloromethane (DCM).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for 2 hours at room temperature to form the intermediate iminium ion. Causality: Secondary amines react with aldehydes to form iminium ions, which are highly electrophilic and primed for reduction.

-

Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB,

) (3.0 eq) in portions. STAB is chosen over -

Workup: After 12 hours, quench with saturated aqueous

. Extract with DCM, wash with brine, dry over

Analytical Validation & Troubleshooting